RNAIII-inhibiting peptide(TFA)

Descripción

BenchChem offers high-quality RNAIII-inhibiting peptide(TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RNAIII-inhibiting peptide(TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

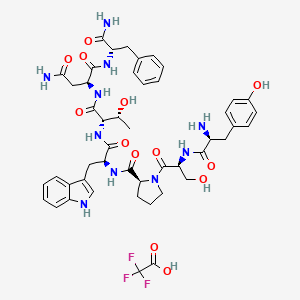

C47H57F3N10O13 |

|---|---|

Peso molecular |

1027.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

Clave InChI |

UFMWBLWECSYAKK-TUPMYQNZSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RNAIII-Inhibiting Peptide (RIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions such as sepsis and endocarditis. A key element in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS), which is primarily governed by the accessory gene regulator (agr) system.[1][2] This system meticulously orchestrates the expression of virulence factors in response to bacterial population density. The RNAIII-inhibiting peptide (RIP), a heptapeptide (B1575542) with the sequence YSPWTNF-NH2, has emerged as a promising therapeutic agent that disrupts this QS cascade, thereby attenuating the virulence of S. aureus without exerting bactericidal activity, a characteristic that may reduce the likelihood of resistance development.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of RIP, detailed experimental protocols to assess its activity, and quantitative data on its efficacy.

The Core Mechanism: Inhibition of the agr Quorum Sensing System

The primary mechanism of action of RIP involves the targeted disruption of the S. aureus agr quorum sensing system at a critical upstream checkpoint. This intricate regulatory network is activated by an autoinducing peptide (AIP) that accumulates as the bacterial population grows.[5] However, the initiation of this cascade is also influenced by another signaling molecule, the RNAIII-activating protein (RAP).[6][7] RAP triggers the phosphorylation of its target protein, the Target of RAP (TRAP).[8] Phosphorylated TRAP (TRAP-P) is a key intracellular signal that ultimately leads to the activation of the agr locus and the subsequent transcription of two divergent transcripts: RNAII and RNAIII.[9]

RIP exerts its inhibitory effect by competing with RAP, thereby preventing the phosphorylation of TRAP.[6][8] This blockade of TRAP phosphorylation is the lynchpin of RIP's activity, leading to a downstream cascade of inhibitory effects. By preventing the formation of TRAP-P, RIP effectively halts the activation of the agr system.[9] This results in the direct inhibition of the synthesis of both RNAII and RNAIII transcripts.[4][9]

RNAII encodes the machinery for the production and sensing of the AIP, including AgrB, AgrD, AgrC, and AgrA.[5] RNAIII is the primary effector molecule of the agr system, a regulatory RNA that governs the expression of a multitude of virulence factors.[10] It upregulates the production of toxins such as alpha-hemolysin (B1172582) and downregulates the expression of surface proteins like protein A, facilitating a switch from a colonizing to an invasive phenotype.[10] By inhibiting the synthesis of both RNAII and RNAIII, RIP effectively cripples the agr QS system, leading to a significant reduction in toxin production and a decrease in the expression of virulence factors.[4][9]

Beyond its impact on toxin production, RIP has also been shown to reduce the adherence of S. aureus to both biological and artificial surfaces, such as mammalian cells and polystyrene.[9] This anti-adhesive property is crucial in preventing the initial stages of infection and biofilm formation, a key virulence trait of S. aureus that contributes to its resistance to antibiotics and the host immune system.[6]

dot

Caption: RNAIII-Inhibiting Peptide (RIP) Mechanism of Action.

Quantitative Data on RIP Efficacy

The efficacy of RIP has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vivo Efficacy of RIP in Animal Models

| Animal Model | S. aureus Strain | Treatment | Bacterial Load Reduction | Reference |

| Rat Dacron Graft | Methicillin-Resistant S. aureus (MRSA) | RIP-soaked graft + Teicoplanin | ~6 log10 CFU/mL | [11] |

| Rat Dacron Graft | Methicillin-Susceptible S. aureus (MSSA) | RIP-soaked graft | ~3 log10 CFU/mL | [12] |

| Mouse Surgical Wound | MRSA | RIP-soaked dressing + Teicoplanin | From 10^8 CFU/g to 13 CFU/g | [3] |

| Mouse Surgical Wound | MRSA | RIP-soaked dressing | From 10^8 CFU/g to ~10^3 CFU/mL | [3] |

Table 2: In Vitro Efficacy of RIP

| Assay | S. aureus Strain | RIP Concentration | Effect | Reference |

| Adhesion to Polystyrene | Wild-type | 5 µg / 10^6 cells | Significant reduction in adherence | [6] |

| Adhesion to HEp-2 cells | Wild-type | 5 µg / 10^6 cells | Significant reduction in adherence | [9] |

| RNAIII Synthesis (agr P3-blaZ reporter) | Wild-type | 0-10 µg | Dose-dependent inhibition | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of RIP.

In Vitro Inhibition of agr P3 Promoter Activity (β-Lactamase Reporter Assay)

This assay quantitatively measures the inhibitory effect of RIP on the activity of the agr P3 promoter, which drives the transcription of RNAIII.

-

Bacterial Strain: S. aureus containing a stably integrated agr P3-blaZ (β-lactamase) transcriptional fusion plasmid.

-

Reagents:

-

Tryptic Soy Broth (TSB)

-

Synthetic RNAIII-inhibiting peptide (YSPWTNF-NH2)

-

Nitrocefin (B1678963) (a chromogenic β-lactamase substrate)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Grow the S. aureus reporter strain overnight in TSB at 37°C with shaking.

-

Dilute the overnight culture to an early exponential phase (approximately 10^6 cells/mL) in fresh TSB.

-

Aliquot the bacterial culture into a 96-well microtiter plate.

-

Add synthetic RIP to the wells at various concentrations (e.g., 0, 1, 5, 10 µg/mL).

-

Incubate the plate for 2.5 hours at 37°C with shaking.[13]

-

After incubation, pellet the cells by centrifugation.

-

Resuspend the cells in PBS.

-

Lyse the cells to release the β-lactamase.

-

Add nitrocefin solution to the cell lysates.

-

Measure the absorbance at 490 nm at regular intervals to determine the rate of nitrocefin hydrolysis, which is proportional to β-lactamase activity.[13]

-

Caption: Rat Dacron Graft Infection Model Workflow.

-

Mouse Surgical Wound Infection Model:

-

Anesthetize the mouse and create a full-thickness surgical wound on the dorsum. [3] 2. Inoculate the wound with a defined concentration of S. aureus (e.g., 5 x 10^7 CFU). [3] 3. Apply a dressing, which can be soaked in a RIP solution.

-

Administer systemic antibiotics as required.

-

After a set period (e.g., 7 days), excise the wound tissue. [3] 6. Homogenize the tissue and perform quantitative bacterial cultures to determine the bacterial load (CFU/g of tissue). [3]

-

Conclusion

The RNAIII-inhibiting peptide represents a novel and promising strategy for combating Staphylococcus aureus infections. Its mechanism of action, centered on the inhibition of the agr quorum sensing system via the prevention of TRAP phosphorylation, effectively disarms the bacterium of its key virulence factors without killing it. This approach holds the potential to reduce the selective pressure for the development of resistance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of RIP and its derivatives in the ongoing battle against staphylococcal diseases.

References

- 1. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. Staphylococcus aureus RNAIII Binds to Two Distant Regions of coa mRNA to Arrest Translation and Promote mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Staphylococcus aureus pathogenesis via target of RNAIII-activating Protein (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Narrative Review of Experimental Models to Study Vascular Grafts Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of RNAIII-Inhibiting Peptide (RIP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the RNAIII-inhibiting peptide (RIP), a quorum-sensing inhibitor with significant therapeutic potential against Staphylococcus aureus. The document details the structure, function, and mechanism of action of RIP, focusing on its role in the disruption of the S. aureus accessory gene regulator (agr) system. This guide includes a compilation of quantitative data on RIP's efficacy, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions such as sepsis and endocarditis. The pathogenicity of S. aureus is largely attributed to its sophisticated cell-density dependent communication system, known as quorum sensing (QS). The accessory gene regulator (agr) locus is the central QS system in S. aureus, controlling the expression of a vast number of virulence factors in a coordinated manner.

At the heart of the agr system is the effector molecule, RNAIII, a regulatory RNA that governs the expression of numerous toxins and virulence factors. The RNAIII-inhibiting peptide (RIP) is a heptapeptide (B1575542) that has emerged as a promising anti-virulence agent by specifically targeting and inhibiting the agr QS cascade. This guide will delve into the technical aspects of RIP, providing researchers and drug development professionals with a detailed understanding of its properties and methodologies for its study.

Structure of RNAIII-Inhibiting Peptide

RIP is a linear heptapeptide with the amino acid sequence Tyr-Ser-Pro-Trp-Thr-Asn-Phe (YSPWTNF).[1][2] The C-terminus is typically amidated (YSPWTNF-NH2) to enhance its stability and activity.[1][2]

Table 1: Physicochemical Properties of RNAIII-Inhibiting Peptide (YSPWTNF-NH2)

| Property | Value |

| Amino Acid Sequence | Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH2 |

| Molecular Formula | C46H58N10O11 |

| Molecular Weight | 943.0 g/mol |

| Form | Typically supplied as a lyophilized powder |

| Solubility | Soluble in water |

Function and Mechanism of Action

RIP functions as a competitive inhibitor within the S. aureus agr quorum-sensing system. Its primary target is the Target of RAP (TRAP) protein, a key component in the signaling cascade that leads to the activation of RNAIII synthesis.[3]

The native ligand for TRAP is the RNAIII-Activating Peptide (RAP) . When the bacterial population reaches a certain density, the extracellular concentration of RAP increases, leading to its interaction with a yet-to-be-fully-characterized cell surface receptor. This interaction triggers the phosphorylation of TRAP.[3] Phosphorylated TRAP, in turn, initiates a downstream signaling pathway that results in the transcription of the agr operon and the production of the regulatory RNA, RNAIII.

RIP exerts its inhibitory effect by competing with RAP for binding to TRAP.[4] By binding to TRAP, RIP prevents its phosphorylation, thereby arresting the entire downstream signaling cascade.[3] This leads to the suppression of RNAIII synthesis and, consequently, the downregulation of a plethora of virulence factors, including toxins and exoenzymes. Furthermore, the inhibition of the agr system by RIP has been shown to reduce biofilm formation, a critical factor in the persistence of chronic S. aureus infections.

Signaling Pathway

The following diagram illustrates the S. aureus agr quorum-sensing pathway and the inhibitory action of RIP.

Quantitative Data on RIP Efficacy

The efficacy of RIP has been evaluated in various in vitro and in vivo models. While specific IC50 and Kd values are not consistently reported across the literature, the available data demonstrates its potent inhibitory activity.

Table 2: Summary of In Vitro Efficacy of RNAIII-Inhibiting Peptide

| Assay | S. aureus Strain | Key Findings | Reference(s) |

| RNAIII Synthesis | Various | Inhibition of RNAII and RNAIII transcription observed via Northern blotting and reporter gene assays.[1][5] | [1][5] |

| TRAP Phosphorylation | Wild-type | Inhibition of TRAP phosphorylation in a dose-dependent manner.[3] | [3] |

| Biofilm Formation | Various | Significant reduction in biofilm formation on various surfaces. | [6] |

| Hemolytic Activity | Various | Reduction in the production of alpha-hemolysin. | [7] |

Table 3: Summary of In Vivo Efficacy of RNAIII-Inhibiting Peptide (YSPWTNF-NH2)

| Animal Model | S. aureus Strain | Treatment Regimen | Key Outcomes | Reference(s) |

| Mouse Sepsis | ATCC 25923 | 150 µg RIP per mouse (subcutaneous) | Increased survival rate to 67% at day 20 (vs. 0% in untreated).[8][9] Greatly suppressed tissue damage.[8][9] | [8][9] |

| Mouse Wound Infection | MRSA | 20 µg RIP in a wound dressing, with/without teicoplanin | Significantly reduced bacterial load.[10] When combined with teicoplanin, bacterial load was reduced to ~13 CFU/g from 10^8 CFU/g.[10] | [10] |

| Rabbit Osteomyelitis | MRSA | Local administration of RIP | Enhanced bacterial clearance and reduced inflammation. | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of RIP.

Solid-Phase Peptide Synthesis of YSPWTNF-NH2

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[12][13]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (C-terminus to N-terminus):

-

Phenylalanine (Phe): Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Asparagine (Asn): Repeat the deprotection step. Couple Fmoc-Asn(Trt)-OH using the same procedure.

-

Threonine (Thr): Repeat the deprotection step. Couple Fmoc-Thr(tBu)-OH.

-

Tryptophan (Trp): Repeat the deprotection step. Couple Fmoc-Trp(Boc)-OH.

-

Proline (Pro): Repeat the deprotection step. Couple Fmoc-Pro-OH.

-

Serine (Ser): Repeat the deprotection step. Couple Fmoc-Ser(tBu)-OH.

-

Tyrosine (Tyr): Repeat the deprotection step. Couple Fmoc-Tyr(tBu)-OH.

-

-

Final Deprotection: Remove the final Fmoc group from the N-terminal Tyr.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro RNAIII Synthesis Inhibition Assay (Northern Blot)

This protocol describes a method to assess the inhibitory effect of RIP on RNAIII transcription in S. aureus.[5]

Materials:

-

S. aureus strain (e.g., RN6390)

-

Tryptic Soy Broth (TSB)

-

YSPWTNF-NH2 (RIP)

-

RNA isolation kit

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled probe specific for RNAIII

-

Phosphorimager

Procedure:

-

Bacterial Culture: Grow S. aureus in TSB to the early exponential phase (OD600 ≈ 0.2).

-

Treatment: Divide the culture into aliquots. Treat the experimental groups with varying concentrations of RIP. Include an untreated control. Incubate for a defined period (e.g., 90 minutes).

-

RNA Isolation: Harvest the bacterial cells by centrifugation and isolate total RNA using a commercial RNA isolation kit.

-

Northern Blot:

-

Separate the total RNA (10-20 µg) on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane and fix by UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a radiolabeled DNA probe specific for the RNAIII transcript overnight.

-

Wash the membrane to remove unbound probe.

-

-

Detection: Expose the membrane to a phosphor screen and visualize the RNAIII bands using a phosphorimager.

-

Analysis: Quantify the band intensities to determine the relative reduction in RNAIII levels in the RIP-treated samples compared to the control.

TRAP Phosphorylation Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibition of TRAP phosphorylation by RIP.[3]

Materials:

-

Purified recombinant TRAP protein

-

Purified recombinant RAP

-

YSPWTNF-NH2 (RIP)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, purified TRAP, and RAP (to stimulate phosphorylation).

-

Inhibition: To the experimental tubes, add varying concentrations of RIP. Include a control with no RIP. Pre-incubate for 10-15 minutes at room temperature.

-

Phosphorylation Reaction: Initiate the phosphorylation reaction by adding [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to an autoradiography film or a phosphor screen.

-

Analysis: Visualize and quantify the radiolabeled (phosphorylated) TRAP bands. Compare the intensity of the bands in the RIP-treated samples to the control to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the evaluation of a candidate RNAIII-inhibiting peptide.

Conclusion

The RNAIII-inhibiting peptide represents a promising antivirulence strategy for combating Staphylococcus aureus infections. Its well-defined structure and mechanism of action, centered on the inhibition of the agr quorum-sensing system, make it an attractive candidate for further drug development. This technical guide has provided a detailed overview of the core aspects of RIP, including its structure, function, quantitative efficacy, and the experimental protocols necessary for its study. The provided diagrams and tables are intended to serve as a valuable resource for researchers and scientists working to advance the development of novel anti-staphylococcal therapeutics.

References

- 1. Transient interference with staphylococcal quorum sensing blocks abscess formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micro-trap phosphorylation assay of mitogen-activated protein (MAP) kinases to detect their activation by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RNAIII of the Staphylococcus aureus agr system activates global regulator MgrA by stabilizing mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. An efficient and cost-effective purification protocol for Staphylococcus aureus Cas9 nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-lactamase (Bla) Reporter-based System to Study Flagellar Type 3 Secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Staphylococcus aureus RNAIII coordinately represses the synthesis of virulence factors and the transcription regulator Rot by an antisense mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of RNAIII-Inhibiting Peptide with the agr Quorum Sensing System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RNAIII-inhibiting peptide (RIP), a promising quorum-quenching agent, and its intricate interaction with the accessory gene regulator (agr) system of Staphylococcus aureus. The agr system is a pivotal regulator of virulence in this pathogen, and its inhibition presents a compelling therapeutic strategy. This document details the mechanism of action of RIP, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the involved signaling pathways.

The Staphylococcus aureus agr Quorum Sensing System

The agr system is a cell-density-dependent signaling pathway that controls the expression of a vast array of virulence factors in S. aureus.[1][2][3] This system allows staphylococci to coordinate their gene expression in a population-dense manner, leading to the production of toxins and enzymes that facilitate host tissue invasion and damage, while simultaneously downregulating surface adhesion proteins.[4][5]

The agr locus is composed of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[6] The RNAII transcript encodes four proteins: AgrB, AgrD, AgrC, and AgrA.[6] AgrD is a pro-peptide that is processed and secreted by AgrB to form the mature autoinducing peptide (AIP).[6] Once a threshold concentration is reached, AIP binds to and activates the membrane-bound histidine kinase, AgrC.[2][6] This, in turn, leads to the phosphorylation of the response regulator, AgrA.[2][6] Phosphorylated AgrA then activates the transcription from both the P2 and P3 promoters, creating a positive feedback loop and leading to the production of the effector molecule, RNAIII.[2] RNAIII is a regulatory RNA that upregulates the expression of numerous exoproteins (e.g., toxins, hemolysins) and downregulates the expression of surface proteins (e.g., protein A).[2][4]

Another key regulatory element interacting with the agr system is the TRAP (Target of RAP) protein. The RNAIII-activating peptide (RAP) induces the phosphorylation of TRAP, which subsequently activates the agr system.[4][7][8]

RNAIII-Inhibiting Peptide (RIP): A Quorum Quenching Agent

RNAIII-inhibiting peptide (RIP) is a heptapeptide (B1575542) that has been identified as a potent inhibitor of the S. aureus agr system.[9] The native sequence of RIP is YSPXTNF, with a synthetic, stable, and highly effective analog being YSPWTNF-NH2.[4][10][11] RIP has demonstrated broad efficacy against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), in preventing and treating a range of infections such as cellulitis, keratitis, osteomyelitis, and biofilm-associated infections on medical devices.[10][9][12]

Mechanism of Action

RIP exerts its inhibitory effect by targeting the TRAP signaling pathway, which acts upstream of the agr cascade.[4][8] It is believed that RIP competes with the native RAP, thereby inhibiting the phosphorylation of the TRAP protein.[4][8] This lack of TRAP phosphorylation prevents the subsequent activation of the agr system, leading to the suppression of both RNAII and RNAIII synthesis.[4][10] By inhibiting the production of the master regulator RNAIII, RIP effectively shuts down the expression of a multitude of agr-regulated virulence factors, including toxins and hemolysins.[1][13] Furthermore, RIP has been shown to reduce bacterial adherence to host cells and synthetic surfaces, a crucial step in biofilm formation.[4][10]

Quantitative Data on RIP Efficacy

The inhibitory activity of RIP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on biofilm formation and its synergistic effects with antibiotics.

Table 1: In Vivo Efficacy of RIP in a Rat Graft Infection Model

| Treatment Group | Bacterial Strain | RIP Dose (mg/kg) | Bacterial Load (CFU/mL) | Reference |

| Control (Untreated) | S. aureus SD | - | 6.9 x 10⁷ ± 1.8 x 10⁷ | [7] |

| Prophylaxis (Single Dose) | S. aureus SD | 10 | 5.0 x 10⁴ ± 2.1 x 10⁴ | [7] |

| Prophylaxis (Single Dose) | S. aureus SD | 20 | 9.4 x 10³ ± 3.3 x 10³ | [7] |

| Prophylaxis (Single Dose) | S. aureus SD | 30 | 2.3 x 10³ ± 0.8 x 10³ | [7] |

| Treatment (Single Dose, 2 days post-infection) | S. aureus SD | 10 | 8.4 x 10⁶ ± 3.2 x 10⁶ | [7] |

| Treatment (Single Dose, 2 days post-infection) | S. aureus SD | 20 | 3.0 x 10⁶ ± 1.1 x 10⁶ | [7] |

| Treatment (Single Dose, 2 days post-infection) | S. aureus SD | 30 | 7.6 x 10⁵ ± 2.8 x 10⁵ | [7] |

| Treatment (4 Doses, 2 days post-infection) | S. aureus SD | 10 | 5.3 x 10⁴ ± 1.9 x 10⁴ | [7] |

| Treatment (4 Doses, 2 days post-infection) | S. aureus SD | 20 | 6.3 x 10³ ± 2.0 x 10³ | [7] |

| Treatment (4 Doses, 2 days post-infection) | S. aureus SD | 30 | 8.5 x 10² ± 3.2 x 10² | [7] |

Table 2: Synergistic Effect of RIP with Antibiotics in a Rat CVC-Associated Infection Model

| Treatment Group | Bacterial Load in Biofilm (CFU/mL) | Bacteremia | Reference |

| Control (Untreated) | >1 x 10⁷ | Present | [14] |

| RIP alone | 1 x 10⁵ | Present | [14] |

| Antibiotic alone | 1 x 10⁴ - 1 x 10⁵ | Present | [14] |

| RIP + Antibiotic | 1 x 10¹ | Not Detected | [14] |

Note: Antibiotics tested include ciprofloxacin, imipenem, and vancomycin.[14]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the interaction between RIP and the agr system.

Peptide Synthesis and Purification

-

Synthesis: RIP (YSPWTNF-NH2) and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.[11]

In Vitro Inhibition of RNAIII Synthesis (β-Lactamase Reporter Assay)

This assay quantifies the effect of RIP on the agr P3 promoter activity.

-

Bacterial Strain: S. aureus carrying a plasmid with the blaZ gene (encoding β-lactamase) under the control of the agr P3 promoter is used.

-

Culture Preparation: Bacteria are grown to the early exponential phase.

-

Treatment: The bacterial culture is incubated with varying concentrations of RIP or a control buffer for a defined period (e.g., 2.5 hours).[11]

-

β-Lactamase Activity Measurement: The β-lactamase activity in the culture is measured using a chromogenic substrate such as nitrocefin. The change in absorbance is monitored spectrophotometrically.[11]

-

Data Analysis: A decrease in β-lactamase activity in the presence of RIP indicates inhibition of the P3 promoter and, consequently, RNAIII synthesis.

In Vivo Models of Infection

4.3.1. Rat Dacron Graft Biofilm Model

This model is used to assess the ability of RIP to prevent and treat biofilm formation on an implanted medical device.[7][15]

-

Animal Model: Wistar rats are commonly used.[16]

-

Implantation: A sterile Dacron graft is surgically implanted subcutaneously.[16]

-

Bacterial Challenge: A defined inoculum of S. aureus (e.g., 2 x 10⁷ CFU) is injected onto the graft.[16]

-

Treatment: RIP is administered, for example, intraperitoneally, either immediately after bacterial challenge (prophylaxis) or at a later time point (treatment). Dosing regimens can vary.[7]

-

Evaluation: After a set period (e.g., 10 days), the graft is explanted. The graft is sonicated to dislodge the biofilm, and the bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU).[16]

4.3.2. Mouse Cellulitis Model

This model evaluates the efficacy of RIP in a soft tissue infection.

-

Animal Model: BALB/c mice are often used.

-

Infection: A subcutaneous injection of S. aureus is administered to induce cellulitis.

-

Treatment: RIP is co-injected with the bacteria or administered systemically.

-

Assessment: The size of the skin lesion is measured over time. In some studies, the animals are monitored for sepsis and mortality.[11]

Conclusion and Future Directions

RNAIII-inhibiting peptide represents a significant advancement in the field of anti-virulence therapies. Its ability to disrupt the agr quorum sensing system at the level of TRAP phosphorylation offers a targeted approach to mitigating S. aureus pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. The quantitative data from numerous in vitro and in vivo studies underscore its potential, particularly in preventing and treating biofilm-associated infections and in synergizing with conventional antibiotics.

Future research should focus on elucidating the precise molecular interactions between RIP and its target, which could facilitate the design of even more potent and specific derivatives. Furthermore, extensive preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of RIP in human infections. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the fascinating interplay between RIP and the agr system and to contribute to the development of novel anti-staphylococcal strategies.

References

- 1. RNAIII inhibiting peptide (RIP) inhibits agr-regulated toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Primer: agr-mediated quorum sensing in Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Finding of Agr Phase Variants in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of diseases caused by Staphylococcus aureus using the peptide RIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RNAIII-inhibiting peptide significantly reduces bacterial load and enhances the effect of antibiotics in the treatment of central venous catheter-associated Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RNA III inhibiting peptide inhibits in vivo biofilm formation by drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vivo Efficacy of RNAIII-Inhibiting Peptide (RIP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus continues to pose a significant threat in both community and hospital settings, largely due to its ability to form biofilms and develop resistance to conventional antibiotics. A key regulator of staphylococcal virulence is the Accessory Gene Regulator (agr) quorum-sensing system, which controls the expression of a vast array of virulence factors in a cell-density-dependent manner. The primary effector of the agr system is a small regulatory RNA, RNAIII. The RNAIII-inhibiting peptide (RIP), a synthetic heptapeptide (B1575542) (YSPWTNF-NH2), has emerged as a promising anti-virulence agent.[1][2] RIP competitively inhibits the Target of RAP (TRAP), a protein involved in the activation of RNAIII, thereby disrupting quorum sensing and attenuating staphylococcal pathogenesis without exerting bactericidal activity, which may reduce the likelihood of resistance development.[1] This technical guide provides a comprehensive overview of the in vivo efficacy of RIP, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vivo Efficacy of RIP

The in vivo efficacy of RIP has been demonstrated in various animal models, showcasing its potential in preventing and treating Staphylococcus-associated infections, particularly those involving biofilms on medical devices. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of RIP in a Rat Dacron Graft Infection Model

| Bacterial Strain | Treatment Group | Mean Bacterial Load (CFU/mL) ± SD | Reference |

| MSSA ATCC 29213 | Control (Untreated) | 3.1 × 10⁶ ± 5.4 × 10⁵ | [1] |

| RIP (10 µg/mL graft soak) | 2.9 × 10³ ± 6.2 × 10² | [1] | |

| Cefazolin (i.p.) | 2.1 × 10⁵ ± 4.3 × 10⁴ | [1] | |

| RIP + Cefazolin | 2.5 × 10³ ± 7.1 × 10² | [1] | |

| Teicoplanin (i.p.) | 3.5 × 10² ± 8.1 × 10¹ | [1] | |

| RIP + Teicoplanin | <1 × 10¹ | [1] | |

| MRSA ATCC 43300 | Control (Untreated) | 5.2 × 10⁶ ± 1.3 × 10⁶ | [1] |

| RIP (10 µg/mL graft soak) | 4.1 × 10³ ± 9.8 × 10² | [1] | |

| Cefazolin (i.p.) | 4.8 × 10⁵ ± 8.9 × 10⁴ | [1] | |

| RIP + Cefazolin | 2.5 × 10⁴ ± 0.5 × 10⁴ | [1] | |

| Teicoplanin (i.p.) | 5.6 × 10² ± 1.2 × 10² | [1] | |

| RIP + Teicoplanin | <1 × 10¹ | [1] |

Table 2: Efficacy of RIP in a Rat Central Venous Catheter (CVC) Infection Model

| Bacterial Strain | Treatment Group | Mean Bacterial Load (CFU/mL) ± SD | Reference |

| S. aureus Smith diffuse | Control (Untreated) | 1.2 × 10⁷ ± 2.1 × 10⁶ | [3] |

| RIP (1 mg/mL lock) | 1.8 × 10³ ± 4.5 × 10² | [3] | |

| Ciprofloxacin (lock) | 2.5 × 10⁴ ± 5.3 × 10³ | [3] | |

| RIP + Ciprofloxacin | <1 × 10¹ | [3] | |

| Imipenem (lock) | 1.5 × 10³ ± 3.8 × 10² | [3] | |

| RIP + Imipenem | <1 × 10¹ | [3] | |

| Vancomycin (lock) | 8.9 × 10² ± 2.1 × 10² | [3] | |

| RIP + Vancomycin | <1 × 10¹ | [3] |

Table 3: Efficacy of RIP in a Mouse Surgical Wound Infection Model

| Bacterial Strain | Treatment Group | Mean Bacterial Load (CFU/g) | Reference |

| MRSA ATCC 43300 | Control (Untreated) | ~10⁸ | [4] |

| Allevyn Dressing | ~10³ | [4] | |

| RIP-soaked Allevyn (20 µg) | ~10³ | [4] | |

| Teicoplanin (i.p.) | ~10³ | [4] | |

| RIP-soaked Allevyn + Teicoplanin | 13 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Rat Dacron Graft Infection Model[1][5][6]

-

Animal Model: Adult male Wistar rats (250-300g) are used.

-

Anesthesia: Anesthesia is induced and maintained with ether or a suitable injectable anesthetic.

-

Surgical Procedure:

-

The dorsal surface of the rat is shaved and disinfected with 10% povidone-iodine.

-

A sterile, 1 cm² segment of a collagen-sealed Dacron vascular graft is implanted subcutaneously.

-

-

Bacterial Challenge:

-

A clinical isolate or reference strain of S. aureus (e.g., MSSA ATCC 29213 or MRSA ATCC 43300) is grown to the mid-logarithmic phase.

-

A standardized inoculum (e.g., 2 x 10⁷ CFU in 0.1 mL) is injected directly onto the surface of the implanted graft.

-

-

Treatment:

-

RIP Application: For local treatment, the Dacron graft is soaked in a solution of RIP (e.g., 10 µg/mL) for 30 minutes prior to implantation.

-

Antibiotic Administration: Systemic antibiotics (e.g., teicoplanin, cefazolin) are administered intraperitoneally at specified doses and time points.

-

-

Outcome Assessment:

-

After a predetermined period (e.g., 7 days), the rats are euthanized.

-

The Dacron grafts are aseptically explanted and placed in sterile saline.

-

The grafts are sonicated to dislodge the biofilm, and the resulting suspension is serially diluted and plated on appropriate agar (B569324) plates.

-

Bacterial load is quantified by counting the colony-forming units (CFU) per milliliter of sonicate.

-

Rat Central Venous Catheter (CVC) Infection Model[3][7][8][9]

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Catheterization:

-

A silastic catheter is surgically implanted into the jugular vein.

-

The catheter is tunneled subcutaneously to exit at the nape of the neck and is secured.

-

-

Bacterial Challenge:

-

Twenty-four hours post-implantation, a standardized inoculum of S. aureus (e.g., 1 x 10⁶ CFU of S. aureus Smith diffuse) is instilled into the catheter lumen.[3]

-

-

Treatment (Antibiotic-Lock Technique):

-

Twenty-four hours after the bacterial challenge, the treatment is initiated.

-

The catheter is filled with a solution of RIP (e.g., 1 mg/mL), an antibiotic, or a combination of both.

-

The "lock" solution remains in the catheter for a specified duration (e.g., 1-24 hours) before being flushed.

-

-

Outcome Assessment:

-

At the end of the treatment period, the rats are euthanized.

-

The CVC is aseptically removed.

-

The catheter is sonicated to dislodge the biofilm, and the bacterial load is quantified by serial dilution and plating (CFU/mL).

-

Blood cultures may also be performed to assess for bacteremia.

-

Mouse Surgical Wound Infection Model[10][11][12][13]

-

Animal Model: BALB/c mice are commonly used.

-

Anesthesia: Anesthesia is induced using an appropriate agent (e.g., ketamine/xylazine).

-

Wound Creation and Infection:

-

The dorsal surface is shaved and disinfected.

-

A full-thickness surgical wound is created through the panniculus carnosus.

-

A standardized inoculum of S. aureus (e.g., 5 x 10⁷ CFU of MRSA) is applied directly to the wound bed.[5]

-

-

Treatment:

-

Topical Application: A sterile dressing (e.g., Allevyn hydrocellular foam) is applied to the wound. For the treatment group, the dressing is soaked in a solution of RIP (e.g., containing 20 µg of RIP).[5]

-

Systemic Administration: Antibiotics (e.g., teicoplanin) are administered via intraperitoneal injection.

-

-

Outcome Assessment:

-

At specified time points, the mice are euthanized.

-

The wound tissue is excised, weighed, and homogenized.

-

The bacterial load in the tissue homogenate is quantified by serial dilution and plating (CFU/g of tissue).

-

Histological analysis of the wound tissue can also be performed to assess inflammation and healing.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of RNAIII-Inhibiting Peptide (RIP).

Caption: Experimental Workflow for the Rat Dacron Graft Model.

Caption: Experimental Workflow for the Rat CVC Infection Model.

Conclusion

The in vivo data strongly support the efficacy of RNAIII-inhibiting peptide as a potent anti-virulence agent against Staphylococcus aureus. Its ability to significantly reduce bacterial loads, particularly in biofilm-associated infections, and its synergistic activity with conventional antibiotics highlight its potential as a valuable therapeutic adjunct. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of anti-infective therapy. The unique mechanism of action of RIP, targeting quorum sensing rather than bacterial viability, represents a novel strategy to combat the growing challenge of antibiotic resistance.

References

- 1. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. RNAIII-inhibiting peptide enhances healing of wounds infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Combating Bacterial Infections: A Technical Guide to RNAIII-Inhibiting Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RNAIII-inhibiting peptides (RIPs) as a promising therapeutic strategy for the prevention and treatment of bacterial infections, particularly those caused by Staphylococcus aureus. By targeting the quorum-sensing (QS) system, RIPs offer a novel anti-virulence approach that circumvents the development of traditional antibiotic resistance. This document details the molecular mechanisms of RIPs, summarizes key quantitative data, provides outlines of experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: The Rise of Anti-Virulence Strategies

The increasing prevalence of multidrug-resistant bacteria necessitates the development of innovative therapeutic strategies that extend beyond conventional antibiotics. One such approach is the disruption of bacterial communication, or quorum sensing (QS), which regulates the expression of virulence factors. In Staphylococcus aureus, a major human pathogen, the accessory gene regulator (agr) QS system is a critical controller of virulence, and its primary effector is a regulatory RNA molecule known as RNAIII.[1][2] RNAIII-inhibiting peptides (RIPs) represent a targeted strategy to disrupt this system, thereby mitigating the pathogen's virulence.[3][4]

The Staphylococcus aureus Quorum-Sensing Cascade: A Tale of Two Peptides

The S. aureus agr QS system is a complex signaling network that allows bacteria to coordinate gene expression in a cell-density-dependent manner. This system is pivotal in the switch from an adhesive phenotype in early infection to an invasive, toxin-producing phenotype in later stages.

A key pathway in this system involves the RNAIII-activating peptide (RAP) and its cognate transmembrane protein, the target of RAP (TRAP).[3][4] As the bacterial population grows, secreted RAP accumulates and, upon reaching a threshold concentration, activates TRAP through phosphorylation.[5][6] This phosphorylation event initiates a signaling cascade that ultimately leads to the activation of the agr locus and the transcription of RNAIII.[7]

RNAIII, a 514-nucleotide regulatory RNA, acts as the master switch, upregulating the expression of numerous virulence factors, including toxins and tissue-degrading enzymes, while downregulating the expression of surface adhesion proteins.[1][8]

Mechanism of Action: How RNAIII-Inhibiting Peptides Disrupt Bacterial Communication

RNAIII-inhibiting peptides (RIPs) are typically heptapeptides, with the most well-studied synthetic analog being YSPWTNF-NH2.[5][9] RIPs function as competitive inhibitors of RAP.[3][4] By binding to TRAP, RIPs prevent its phosphorylation by RAP, thereby aborting the downstream signaling cascade that leads to RNAIII synthesis.[4][5] This disruption of the QS system results in the suppression of toxin production and a reduction in biofilm formation, effectively disarming the bacteria without directly killing them.[3][10][11]

Signaling Pathway Diagram

Caption: The signaling pathway of the S. aureus agr quorum-sensing system and the inhibitory action of RIP.

Quantitative Efficacy of RNAIII-Inhibiting Peptides

The efficacy of RIPs has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of RIP Against S. aureus

| Parameter | S. aureus Strain | RIP Concentration | Effect | Reference |

| Biofilm Formation | Smith diffuse | 10 mg/L (pretreatment) | Reduced susceptibility of biofilm cells to antibiotics to planktonic cell levels | [12][13] |

| Cell Adhesion | Wild Type | 5 µg/10^6 cells | Potent reduction in adhesion to HEp2 cells | [14] |

| MIC | MSSA ATCC 29213, MRSA ATCC 43300 | >128 mg/L | No direct microbicidal or microbiostatic activity | [5] |

| MIC against Biofilm (with RIP) | Smith diffuse | 10 mg/L (pretreatment) | 2-fold reduction in MICs of ciprofloxacin, imipenem, and vancomycin | [12] |

| MBC against Biofilm (with RIP) | Smith diffuse | 10 mg/L (pretreatment) | 4-8-fold reduction in MBCs of ciprofloxacin, imipenem, and vancomycin | [12] |

Table 2: In Vivo Efficacy of RIP in Animal Models

| Animal Model | S. aureus Strain | RIP Administration | Effect | Reference |

| Murine Sepsis | ATCC 25923 | 20 mg/kg (IV) | Decreased lethality from 70% to 20% (with cefazolin), 15% (with imipenem), and 10% (with vancomycin) | [14] |

| Murine Sepsis | Smith | 20 mg/kg (IV) | Decreased lethality from 75% to 30% (with cefazolin), 10% (with imipenem), and 10% (with vancomycin) | [14] |

| Rat Dacron Graft | MRSA | Soaked graft (10 mg/L) + parenteral teicoplanin | 100% elimination of infection | [11][15][16] |

| Rat CVC Infection | Smith diffuse | 1 mg/mL (catheter lock) + antibiotics | 6 log10 reduction in biofilm bacterial load and 100% elimination of bacteremia | [12][13] |

| Rat Ureteral Stent | Smith diffuse | Coated stent | Suppression of biofilm formation | [17] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of RNAIII-inhibiting peptides.

In Vitro Biofilm Inhibition and Susceptibility Assay

This assay assesses the ability of RIP to inhibit biofilm formation and to sensitize established biofilms to conventional antibiotics.

Protocol:

-

Bacterial Culture: Grow S. aureus in a suitable broth medium (e.g., Tryptic Soy Broth) to the exponential phase.

-

Biofilm Formation:

-

For inhibition assays, add RIP at various concentrations to the wells of a 96-well polystyrene plate.

-

Inoculate the wells with the bacterial suspension.

-

Incubate for 24-48 hours to allow biofilm formation.

-

-

Biofilm Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with crystal violet.

-

Solubilize the stain with an appropriate solvent (e.g., ethanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm mass.

-

-

Antibiotic Susceptibility of Biofilms:

-

Establish biofilms in 96-well plates as described above.

-

Treat the established biofilms with RIP for a defined period.

-

Add serial dilutions of antibiotics to the wells.

-

Incubate for a further 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the biofilm-embedded cells.[12][13]

-

In Vivo Medical Device Infection Model (Rat Dacron Graft)

This model evaluates the efficacy of RIP in preventing biofilm formation on a foreign body in a living host.

Protocol:

-

Animal Preparation: Use adult male Wistar rats. Anesthetize the animals prior to the surgical procedure.

-

Graft Preparation:

-

Use sterile collagen-sealed Dacron grafts (e.g., 1 cm²).

-

Soak the grafts in a solution of RIP (e.g., 10 mg/L) for a specified time (e.g., 20 minutes) at room temperature.[5] For control groups, use untreated grafts or grafts soaked in an inactive peptide.

-

-

Surgical Implantation:

-

Create a subcutaneous pocket on the back of the rat.

-

Implant the prepared Dacron graft into the pocket.

-

-

Bacterial Challenge: Inoculate the graft with a standardized suspension of S. aureus (e.g., 2 x 10⁷ CFU).[18]

-

Post-Operative Care and Monitoring: Suture the incision and monitor the animals for a defined period (e.g., 7-10 days).

-

Outcome Assessment:

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of RNAIII-inhibiting peptides.

Future Directions and Conclusion

RNAIII-inhibiting peptides hold significant promise as a novel class of anti-virulence agents for the management of S. aureus infections. Their ability to disarm bacteria rather than kill them may impose less selective pressure for the development of resistance. Furthermore, the synergistic activity of RIPs with conventional antibiotics suggests their potential use in combination therapies to enhance the efficacy of existing drugs and combat antibiotic-resistant biofilms.[5][11]

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of RIPs, exploring novel delivery systems, and conducting clinical trials to validate their therapeutic potential in humans. The continued investigation of quorum-sensing inhibitors like RIPs is a critical step towards developing next-generation therapeutics to address the global challenge of antimicrobial resistance.

References

- 1. RNAIII - Wikipedia [en.wikipedia.org]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RNAIII of the Staphylococcus aureus agr system activates global regulator MgrA by stabilizing mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNAIII inhibiting peptide (RIP) inhibits agr-regulated toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of the quorum-sensing inhibitor RNAIII-inhibiting peptide to prevent biofilm formation in vivo by drug-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. RNAIII-inhibiting peptide significantly reduces bacterial load and enhances the effect of antibiotics in the treatment of central venous catheter-associated Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Power of RNAIII-Inhibiting Peptide and Antibiotics: A Technical Guide to Combating Bacterial Resistance

For Immediate Release

An in-depth exploration of the synergistic effects of RNAIII-inhibiting peptide (RIP) with conventional antibiotics reveals a promising strategy in the fight against antibiotic-resistant bacterial infections, particularly those caused by notorious pathogens like Staphylococcus aureus. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies underpinning this innovative approach.

The emergence of antibiotic-resistant bacteria poses a significant global health threat. A key mechanism contributing to this resistance is the formation of biofilms, complex communities of bacteria encased in a protective matrix that are notoriously difficult for antibiotics to penetrate. A novel strategy to overcome this challenge involves disrupting the cell-to-cell communication systems that bacteria use to coordinate virulence and biofilm formation. One such system in Staphylococcus aureus is the accessory gene regulator (agr) quorum-sensing system, which is controlled by a small RNA molecule called RNAIII.

The RNAIII-inhibiting peptide (RIP), a synthetic heptapeptide (B1575542) (YSPWTNF-NH2), has emerged as a potent inhibitor of the agr system.[1][2] By interfering with this quorum-sensing pathway, RIP can prevent biofilm formation and the production of toxins, rendering the bacteria more susceptible to conventional antibiotics.[1][3][4][5] This guide delves into the synergistic relationship between RIP and antibiotics, presenting key data and experimental frameworks for its study.

Mechanism of Action: Disrupting Bacterial Communication

The agr quorum-sensing system in Staphylococcus aureus is a complex signaling pathway that regulates the expression of virulence factors in a cell-density-dependent manner. A key effector molecule in this system is RNAIII.[6][7][8] RIP exerts its effect by inhibiting the phosphorylation of the Target of RAP (TRAP) protein, a crucial step in the activation of the agr system.[1][4][5][9] This inhibition prevents the synthesis of RNAIII, thereby downregulating the production of toxins and adhesion factors necessary for biofilm formation.[1][3][4][5]

Quantitative Analysis of Synergy

The synergistic effect between RIP and antibiotics is most effectively quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. A FIC index of ≤ 0.5 is generally considered synergistic.

Table 1: In Vitro Synergistic Activity of RIP with Antibiotics against Planktonic S. aureus

| Antibiotic | Strain | MIC Alone (µg/mL) | MIC in Combination with RIP (µg/mL) | FIC Index | Reference |

| Ciprofloxacin | S. aureus Smith diffuse | >128 | 32 | ≤0.5 | |

| Imipenem | S. aureus Smith diffuse | 16 | 4 | ≤0.5 | |

| Vancomycin | S. aureus Smith diffuse | 2 | 0.5 | ≤0.5 |

Table 2: In Vivo Efficacy of RIP and Antibiotic Combinations in a Rat Central Venous Catheter (CVC) Infection Model

| Treatment Group | Bacterial Load (log10 CFU/mL) | % Bacteremia Elimination | Reference |

| Saline (Control) | 7.2 ± 0.3 | 0 | |

| RIP alone | 4.1 ± 0.2 | 30 | |

| Vancomycin alone | 3.9 ± 0.2 | 40 | |

| RIP + Vancomycin | 1.0 ± 0.1 | 100 | |

| Ciprofloxacin alone | 5.2 ± 0.3 | 10 | |

| RIP + Ciprofloxacin | 2.8 ± 0.2 | 70 | |

| Imipenem alone | 4.8 ± 0.2 | 20 | |

| RIP + Imipenem | 2.5 ± 0.2 | 80 |

Table 3: Prophylactic Efficacy of RIP-Coated Grafts with Systemic Antibiotics in a Rat Dacron Graft Model

| Treatment Group | MSSA Infection (CFU/mL) | MRSA Infection (CFU/mL) | Reference |

| Control | 7.8 x 106 ± 2.1 x 106 | 8.2 x 106 ± 1.5 x 106 | [10] |

| RIP-soaked graft | 9.1 x 103 ± 1.1 x 103 | 9.5 x 103 ± 1.3 x 103 | [10] |

| Teicoplanin | 2.1 x 103 ± 0.8 x 103 | 3.2 x 103 ± 0.9 x 103 | [10] |

| RIP-soaked graft + Teicoplanin | <1 x 10 | <1 x 10 | [10] |

| Cefazolin | 3.9 x 104 ± 0.9 x 104 | 7.9 x 106 ± 1.2 x 106 | [10] |

| RIP-soaked graft + Cefazolin | 2.5 x 103 ± 7.1 x 102 | 2.5 x 104 ± 0.5 x 104 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols.

Checkerboard Microdilution Assay for FIC Index Determination

This assay is used to determine the synergistic effect of two antimicrobial agents.

Protocol Steps:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of RIP and the chosen antibiotic. Perform serial two-fold dilutions in a 96-well microtiter plate. Antibiotic dilutions are typically made along the x-axis, and RIP dilutions along the y-axis.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

-

FIC Index Calculation: The FIC index is calculated for each well showing no growth. The lowest FIC index is reported as the result for the combination.

In Vivo Animal Models

Animal models are essential for evaluating the efficacy of RIP-antibiotic combinations in a physiological context.

Rat Central Venous Catheter (CVC) Infection Model:

-

Catheter Implantation: Surgically implant a central venous catheter into the jugular vein of the rat.

-

Bacterial Challenge: After a recovery period, inoculate the catheter with a clinical isolate of S. aureus.

-

Treatment: Administer RIP and/or antibiotics systemically (e.g., intraperitoneally or intravenously) or via an antibiotic-lock technique directly into the catheter.

-

Outcome Measures: After the treatment period, explant the catheter and quantify the bacterial load (CFU/mL). Blood cultures can also be performed to assess bacteremia.

Rat Dacron Graft Infection Model:

This model is used to study biofilm formation on a foreign body and the efficacy of prophylactic and therapeutic treatments.

-

Graft Implantation: A sterile Dacron graft is surgically implanted subcutaneously in the back of a rat.

-

Prophylaxis (Optional): Grafts can be pre-soaked in a solution containing RIP before implantation.

-

Bacterial Challenge: A defined inoculum of S. aureus is injected onto the surface of the graft.

-

Treatment: Systemic antibiotics and/or RIP are administered at specified time points post-infection.

-

Evaluation: After a set period, the graft is explanted, homogenized, and the number of viable bacteria is determined by quantitative culture.

Conclusion

The synergistic effect of RNAIII-inhibiting peptide with a range of antibiotics presents a compelling therapeutic strategy to combat challenging bacterial infections, particularly those involving biofilms and antibiotic-resistant strains of Staphylococcus aureus. By disrupting the bacterial quorum-sensing system, RIP effectively weakens the pathogen's defenses, allowing antibiotics to exert their bactericidal or bacteriostatic effects more efficiently. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of antimicrobial therapy. The continued investigation of such innovative combination therapies is critical in the ongoing battle against infectious diseases.

References

- 1. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNAIII of the Staphylococcus aureus agr system activates global regulator MgrA by stabilizing mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNAIII - Wikipedia [en.wikipedia.org]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

role of TFA salt in RNAIII-inhibiting peptide stability

An In-depth Technical Guide on the Role of TFA Salt in RNAIII-Inhibiting Peptide Stability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

RNAIII-inhibiting peptides (RIPs) represent a promising therapeutic strategy against Staphylococcus aureus infections by disrupting its quorum-sensing (QS) system. The stability and biological activity of these synthetic peptides are critical for their efficacy. A common, yet often overlooked, factor influencing these properties is the presence of trifluoroacetic acid (TFA) as a counterion, a remnant from solid-phase peptide synthesis (SPPS) and purification. This technical guide provides a comprehensive overview of the role of the TFA salt in the stability of RIPs. It covers the origin of TFA in peptide preparations, its multifaceted impact on physicochemical stability, structural integrity, and biological activity, and presents detailed protocols for TFA removal and peptide stability assessment. By synthesizing current knowledge, this document aims to equip researchers with the necessary understanding and methodologies to mitigate potential artifacts and ensure the reliability of their experimental outcomes with RIPs.

Introduction to RNAIII-Inhibiting Peptides (RIPs)

Staphylococcus aureus is a formidable human pathogen responsible for a wide range of infections, from skin ailments to life-threatening conditions like sepsis and endocarditis.[1][2] A key factor in its virulence is the formation of biofilms, which provide a protective environment against antibiotics and host immune responses.[3][4] The pathogenesis of S. aureus is tightly controlled by a cell-to-cell communication system known as quorum sensing (QS).[3]

A central component of the S. aureus QS system is the accessory gene regulator (agr) locus, which controls the expression of virulence factors via a regulatory RNA molecule, RNAIII.[5] RNAIII-inhibiting peptides (RIPs) are a class of molecules that specifically disrupt this pathway.[6] The canonical RIP, with the sequence YSPWTNF-NH2, has been shown to be a global inhibitor of S. aureus pathogenesis, preventing biofilm formation and reducing toxin synthesis.[2][7][8] RIPs achieve this by interfering with the phosphorylation of the Target of RAP (TRAP), a crucial step in the activation of the RNAIII synthesis cascade.[4][7] Given their therapeutic potential, understanding the factors that affect the stability and activity of synthetic RIPs is of paramount importance.

The S. aureus agr Quorum Sensing Pathway & RIP Mechanism

The agr QS system acts as a sensor of bacterial population density. It comprises four genes, agrB, agrD, agrA, and agrC. The pro-peptide AgrD is processed by AgrB into a mature autoinducing peptide (AIP), which is then secreted. As the bacterial population grows, AIP accumulates extracellularly. At a threshold concentration, AIP binds to and activates the membrane-bound receptor histidine kinase, AgrC. This triggers the phosphorylation of the response regulator, AgrA, which in turn activates the transcription of two divergent promoters, P2 and P3. The P2 promoter drives the transcription of the agr operon itself in a positive feedback loop, while the P3 promoter drives the transcription of RNAIII.[9] RNAIII then acts as the primary effector molecule, upregulating the expression of secreted toxins and downregulating surface adhesins.[5][10]

RIPs function by disrupting a parallel signaling pathway involving the RNAIII-activating peptide (RAP) and its target protein TRAP. By competing with RAP, RIP inhibits the phosphorylation of TRAP, which prevents the activation of the agr system and subsequent synthesis of RNAIII, effectively shutting down the production of key virulence factors and inhibiting biofilm formation.[3][4][7]

Caption: S. aureus agr quorum sensing pathway and the inhibitory mechanism of RIP.

Trifluoroacetic Acid (TFA) in Synthetic Peptide Production

The vast majority of research-grade peptides, including RIPs, are produced via solid-phase peptide synthesis (SPPS).[11][12] In the widely used Fmoc-protection strategy, trifluoroacetic acid (TFA) is a crucial reagent. It is employed in the final step to cleave the synthesized peptide from the solid resin support.[11][13] Furthermore, TFA is commonly added to the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification, where it acts as an ion-pairing agent to improve peak resolution and shape.[14][15]

As a result of this two-fold use, the final lyophilized peptide product is inevitably a salt, where positively charged groups on the peptide (the N-terminus and basic amino acid side chains like lysine (B10760008) and arginine) are associated with the trifluoroacetate (B77799) (CF₃COO⁻) anion.[11][15] While extended lyophilization can remove unbound, volatile TFA, the ionically bound counterions remain.[16]

Caption: Workflow of SPPS, highlighting the introduction of TFA.

Impact of TFA Counterions on Peptide Properties

The TFA counterion is not inert and can significantly influence the physicochemical properties, stability, and biological activity of peptides.[11][17] These effects can introduce variability and potential artifacts in experimental results.[11]

Physicochemical Stability (Aggregation and Conformation)

Counterions can modulate the secondary structure of peptides.[17][18] While some counterions can induce or stabilize helical structures, TFA has been reported to interfere with conformational analysis by CD and FTIR spectroscopy due to its own strong absorbance bands.[11] More critically, counterions can impact aggregation kinetics. For some peptides, TFA salts have been shown to accelerate the formation of fibrillar aggregates compared to chloride salts.[19] Given that RIPs are intended to prevent biofilm, which is a form of bacterial aggregation, any propensity of the peptide itself to aggregate is a critical stability concern. Peptide aggregation can lead to loss of active material, reduced solubility, and potential immunogenicity.[20]

Interference in Biological Assays

Residual TFA in peptide preparations can lead to unpredictable and misleading results in cell-based assays.[11]

-

Cytotoxicity: TFA has been shown to be cytotoxic, impairing cell proliferation in a dose-dependent manner. Effects have been observed at concentrations as low as 10 nM.[11]

-

Altered Biological Response: In some cell lines, TFA can stimulate cell growth and protein synthesis.[11] It can also act as an allosteric regulator on certain receptors.[11] This means that an observed biological effect could be due to the TFA counterion rather than the peptide itself.

-

pH Alteration: As an acid, TFA can lower the pH of stock solutions and assay buffers, which can independently affect peptide structure and biological function.[11]

Studies comparing TFA and hydrochloride (HCl) salts of the same peptide often show that the HCl form does not produce these confounding effects.[11][21]

Quantitative Analysis of Peptide Stability

Direct quantitative data comparing the stability of RNAIII-inhibiting peptides as TFA salts versus other biologically compatible salts (e.g., acetate, hydrochloride) is not extensively documented in publicly available literature. However, based on general principles of peptide stability, key parameters can be assessed to characterize the impact of the counterion.[22][23] Researchers are encouraged to perform such comparisons to validate their specific RIP constructs.

The following table outlines critical stability parameters that should be evaluated. Illustrative data is provided to highlight potential differences.

| Parameter | Assay Method | TFA Salt (Illustrative) | HCl Salt (Illustrative) | Rationale for Measurement |

| Purity over Time | RP-HPLC | 90% after 4 weeks at 4°C | 98% after 4 weeks at 4°C | Measures chemical degradation (e.g., hydrolysis, oxidation) over the shelf-life.[22] |

| Aggregation Propensity | Thioflavin T (ThT) Fluorescence | 50% increase in fluorescence over 24h | <5% increase in fluorescence over 24h | Monitors the formation of β-sheet-rich amyloid-like fibrils.[20] |

| Solubility | Visual Inspection / UV-Vis | Forms visible particulates at 1 mg/mL | Fully soluble up to 5 mg/mL | Poor solubility can lead to inaccurate dosing and loss of active peptide. |

| Conformational Stability | Circular Dichroism (CD) | Signal obscured by TFA absorbance below 200 nm | Stable random coil structure observed | Assesses whether the counterion alters the peptide's secondary structure.[11] |

| In Vitro Half-Life | Serum Incubation + LC-MS | t½ = 4 hours | t½ = 4.1 hours | Determines stability against proteases in a biological matrix.[24] |

| Cell Viability (Control) | MTT/MTS Assay on Host Cells | 20% reduction in viability at 100 µM | No significant change in viability | Distinguishes peptide activity from counterion-induced cytotoxicity.[11] |

Experimental Protocols

To ensure experimental reproducibility and biological relevance, exchanging TFA for a more benign counterion like chloride (HCl) is highly recommended.

Protocol for TFA Removal via HCl Exchange

This protocol is a widely adapted and effective method for counterion exchange through lyophilization with a stronger, volatile acid.[25][26][27]

Caption: Experimental workflow for TFA removal by HCl exchange.

Methodology:

-

Dissolution: Dissolve the peptide-TFA salt in high-purity distilled water to a concentration of approximately 1 mg/mL.[25]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. This provides a large excess of chloride ions to displace the trifluoroacetate ions.[25]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete ion exchange.[26]

-

Freezing: Rapidly freeze the solution. Immersion in liquid nitrogen is preferred for creating a fine, fluffy solid that lyophilizes efficiently.[25]

-

Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed. The displaced TFA is removed as a volatile acid during this step.

-

Repetition: To ensure complete removal of TFA, repeat steps 1 through 5 at least two more times.[25]

-

Final Reconstitution: After the final lyophilization cycle, the resulting peptide-HCl salt is ready to be dissolved in the desired buffer for experimentation.

-

(Optional) Quality Control: The residual TFA content can be quantified using techniques like ion chromatography or ¹⁹F-NMR.[15]

General Protocol for Assessing Peptide Stability by RP-HPLC

This method tracks the degradation of the parent peptide over time under specific storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple identical samples of the RIP (both TFA and HCl salt forms) at a known concentration (e.g., 1 mg/mL) in the desired storage buffer (e.g., PBS, pH 7.4).

-

Incubation: Store the samples under the desired stress conditions (e.g., 4°C, 25°C, 37°C).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), remove one aliquot of each sample type.

-

Analysis: Immediately analyze the sample by RP-HPLC. Use a C18 column and a suitable gradient of water/acetonitrile containing an appropriate mobile phase additive (e.g., 0.1% formic acid for LC-MS compatibility).

-

Quantification: Integrate the peak area of the intact peptide. The stability is reported as the percentage of the initial peak area remaining at each time point. The formation of new peaks indicates degradation products.[22]

General Protocol for Assessing Conformational Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the peptide's secondary structure.

Methodology:

-

Sample Preparation: Prepare solutions of the RIP (preferably the HCl salt form to avoid TFA interference) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer) at a concentration of approximately 0.1-0.2 mg/mL.

-

Baseline Correction: Record a spectrum of the buffer alone to use for baseline correction.

-

Spectral Acquisition: Record the CD spectrum of the peptide sample, typically from 190 to 260 nm, in a quartz cuvette with a 1 mm path length.

-

Thermal Melt (Optional): To assess thermal stability, record spectra at increasing temperatures (e.g., from 20°C to 90°C in 5°C increments). A change in the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature can be used to determine a melting temperature (Tm), which is an indicator of structural stability.[28][29]

Conclusion and Recommendations